Cas no 1976483-47-2 (1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid)

1-(4-Nitrophenyl)-3-oxocyclobutane-1-carboxylic acid is a specialized organic compound featuring a cyclobutane core functionalized with a 4-nitrophenyl group, a ketone moiety, and a carboxylic acid group. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of both electron-withdrawing (nitro) and electron-donating (carboxylic acid) groups enhances its reactivity in condensation, cyclization, and substitution reactions. Its well-defined crystalline form ensures high purity and stability, facilitating precise applications in research and industrial processes. The compound’s versatility and robust chemical properties make it suitable for use in multicomponent reactions and as a building block for complex molecular architectures.
1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid structure
1976483-47-2 structure
Product Name:1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid
CAS No:1976483-47-2
MF:C11H9NO5
MW:235.192863225937
CID:6452085
PubChem ID:103193802
Update Time:2025-11-01

1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid
    • 1976483-47-2
    • EN300-1853007
    • AKOS032953330
    • Inchi: 1S/C11H9NO5/c13-9-5-11(6-9,10(14)15)7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,14,15)
    • InChI Key: KQTVZFQJDZNQNN-UHFFFAOYSA-N
    • SMILES: O=C1CC(C(=O)O)(C2C=CC(=CC=2)[N+](=O)[O-])C1

Computed Properties

  • Exact Mass: 235.04807239g/mol
  • Monoisotopic Mass: 235.04807239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 100Ų

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Additional information on 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid

Introduction to 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid (CAS No. 1976483-47-2)

1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid, identified by the CAS number 1976483-47-2, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of nitroaromatic derivatives, characterized by the presence of a nitro group (-NO₂) attached to a phenyl ring, and it incorporates a cyclobutane moiety with a ketone functional group. The structural features of this molecule make it a valuable scaffold for the development of novel therapeutic agents, particularly in the context of exploring new chemical entities (NCEs) with potential biological activity.

The nitro group in 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid is a key pharmacophore that influences its reactivity and interaction with biological targets. Nitroaromatic compounds have been extensively studied due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic substitution reactions, which can be exploited in medicinal chemistry for further derivatization and optimization.

The cyclobutane ring in this compound introduces rigidity to the molecular structure, which can affect both the solubility and bioavailability of derivatives. Cyclobutane-based scaffolds have been employed in drug design to improve metabolic stability and binding affinity to protein targets. The presence of a ketone group at the 3-position of the cyclobutane ring further expands the chemical space for functionalization, allowing for the introduction of various substituents that can modulate biological activity.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid and biological targets. These studies have highlighted the potential of this compound as a lead molecule for drug discovery. For instance, virtual screening approaches have identified derivatives of this scaffold that exhibit inhibitory activity against specific enzymes implicated in diseases such as cancer and neurodegeneration. The nitro group, in particular, has been shown to play a crucial role in modulating enzyme-substrate interactions, providing a rational basis for structure-based drug design.

In vitro studies have demonstrated that 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid and its derivatives exhibit promising pharmacological profiles. Notably, some derivatives have shown selective inhibition of kinases, which are overexpressed in many cancers and contribute to tumor growth and progression. The cyclobutane ring enhances binding affinity by restricting conformational flexibility, while the nitro group facilitates hydrogen bonding or electrostatic interactions with key residues in the active site of target proteins. These findings underscore the potential of this compound as a foundation for developing next-generation therapeutics.

The synthesis of 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid involves multi-step organic transformations that require precise control over reaction conditions. Common synthetic routes include Friedel-Crafts acylation followed by nitration, followed by cyclization to form the cyclobutane ring. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for pharmaceutical applications. Additionally, green chemistry principles have been increasingly applied to minimize waste and improve sustainability in the synthesis of this compound.

Future research directions may focus on exploring analogs of 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid with enhanced pharmacological properties. For example, replacing the nitro group with other electron-withdrawing or electron-donating substituents could alter the electronic properties of the aromatic ring and influence binding affinity. Similarly, modifications to the cyclobutane ring or the ketone group could provide new opportunities for optimizing bioactivity and pharmacokinetic profiles.

The integration of high-throughput screening (HTS) technologies with structure-based drug design has accelerated the discovery process for novel therapeutic agents derived from 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid. HTS allows for rapid evaluation of large libraries of compounds against various biological targets, enabling identification of hits with promising activity profiles. Subsequent optimization efforts can then be focused on improving potency, selectivity, and drug-like properties.

In conclusion, 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylic acid (CAS No. 1976483-47-2) represents a compelling scaffold for medicinal chemistry innovation. Its unique structural features—comprising a nitroaromatic moiety linked to a cyclobutane-ketone system—offer numerous opportunities for developing novel therapeutics with potential applications across multiple disease areas. Ongoing research efforts are expected to yield valuable insights into its pharmacological properties and translational potential.

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